molecular formula C16H22BFO4 B598660 Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 1198615-88-1

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B598660
CAS RN: 1198615-88-1
M. Wt: 308.156
InChI Key: BHCZXEKKIGVXRO-UHFFFAOYSA-N
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Description

This compound is a derivative of boric acid, which is significant in organic synthesis reactions . It has a unique structure that gives it good biological activity and pharmacological effects . It’s commonly used in medicine and chemical intermediate preparation .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

Boronic acid pinacol ester compounds, like this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.13 . It’s a white to off-white solid at room temperature . The compound is stable to water and air .

Safety and Hazards

The compound is classified under the GHS07 category. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It’s also one of the important nucleophiles in the Suzuki reaction . Fluorine-containing compounds like this one are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .

Mechanism of Action

Target of Action

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known as 2-Fluoro-5-(ethoxycarbonylmethyl)phenylboronic acid, pinacol ester, is a boronic ester compound . Boronic esters are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects

Mode of Action

The compound’s mode of action is primarily through its role as a boronic ester. Boronic esters are used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds from simpler precursors. The exact downstream effects would depend on the specific reactions and the other compounds involved.

Pharmacokinetics

It is known that boronic esters are only marginally stable in water . Their hydrolysis rate is considerably accelerated at physiological pH , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds from simpler precursors. The exact molecular and cellular effects would depend on the specific reactions and the other compounds involved.

Action Environment

The action of Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is influenced by environmental factors such as pH. As mentioned earlier, the hydrolysis rate of boronic esters is considerably accelerated at physiological pH , which could influence the compound’s action, efficacy, and stability. Other environmental factors that could influence the compound’s action include temperature and the presence of other compounds or catalysts.

properties

IUPAC Name

ethyl 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFO4/c1-6-20-14(19)10-11-7-8-13(18)12(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZXEKKIGVXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729371
Record name Ethyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198615-88-1
Record name Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198615-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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